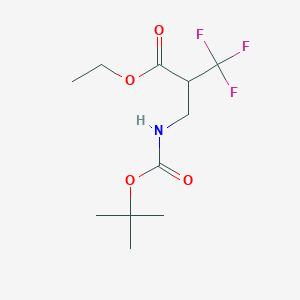![molecular formula C9H4F3N3 B14018288 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form a precursor, which is then cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic viability of the process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like chloroform or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific electronic or optical characteristics.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism by which 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, in medicinal applications, it may bind to specific kinases or receptors, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile: This compound is structurally similar and is used as an intermediate in the synthesis of insecticides.
3-(Trifluoromethyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Another related compound with applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H4F3N3 |
|---|---|
Peso molecular |
211.14 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)7-2-1-6-5(3-13)4-14-8(6)15-7/h1-2,4H,(H,14,15) |
Clave InChI |
DMQXZDIDNFNOPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1C(=CN2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















